4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used in the synthesis of various pharmaceuticals and has shown promising results in treating various diseases. In
Wirkmechanismus
The mechanism of action of 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to a reduction in inflammation, cell growth, and viral replication.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide are still being studied. However, it has been shown to have anti-inflammatory, anticancer, and antiviral properties. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide in lab experiments include its ability to inhibit the activity of certain enzymes and proteins, its anti-inflammatory properties, and its potential use in the treatment of various diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide. These include further research into its mechanism of action, its potential use in the treatment of neurological disorders, and its potential use in the synthesis of new pharmaceuticals. Additionally, more studies are needed to fully understand the advantages and limitations of using this compound in lab experiments.
In conclusion, 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide is a chemical compound that has shown promising results in various scientific research applications. While further research is needed to fully understand its mechanism of action and potential uses, this compound has the potential to be a valuable tool in the development of new pharmaceuticals and the treatment of various diseases.
Synthesemethoden
The synthesis of 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide involves the reaction of 3,4-dimethoxyphenethylamine with 4-bromo-benzenesulfonyl chloride in the presence of a base. The reaction occurs in a solvent such as dichloromethane or chloroform and is typically carried out at room temperature. The resulting compound is then purified by recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide has shown promising results in various scientific research applications. This compound has been used in the synthesis of various pharmaceuticals such as anti-inflammatory drugs, anticancer drugs, and antiviral drugs. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Produktname |
4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide |
---|---|
Molekularformel |
C16H18BrNO4S |
Molekulargewicht |
400.3 g/mol |
IUPAC-Name |
4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C16H18BrNO4S/c1-21-15-8-3-12(11-16(15)22-2)9-10-18-23(19,20)14-6-4-13(17)5-7-14/h3-8,11,18H,9-10H2,1-2H3 |
InChI-Schlüssel |
UFWDCHKAJHSZQT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)Br)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.